
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol is a complex organic compound characterized by its long fluorinated carbon chain and the presence of both dimethylamino and hydroxyl functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated carbon chain, which can be achieved through the polymerization of tetrafluoroethylene or similar fluorinated monomers.
Functional Group Introduction:
Hydroxyl Group Addition: The hydroxyl group is introduced via a hydrolysis reaction, where the intermediate compound is treated with water or a dilute acid to yield the final product.
Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the compound.
化学反应分析
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a fully saturated alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature, which allows it to stabilize emulsions and foams.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers, as its fluorinated chain can mimic the hydrophobic environment of biological membranes.
Industry: The compound is used in the production of specialty coatings and lubricants, where its chemical stability and low surface energy are advantageous.
作用机制
The mechanism by which 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol exerts its effects is primarily through its interaction with hydrophobic and hydrophilic environments. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the fluorinated chain provides hydrophobic interactions. These properties enable the compound to interact with a variety of molecular targets, including proteins, lipids, and other organic molecules.
相似化合物的比较
Similar compounds to 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol include:
1-((3-(Dimethylamino)propyl)amino)-2-propanol: This compound lacks the extensive fluorinated chain, making it less hydrophobic and less suitable for applications requiring low surface energy.
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-1-ol: This isomer has the hydroxyl group at a different position, which can affect its reactivity and interaction with other molecules.
The uniqueness of this compound lies in its combination of a long fluorinated chain with both dimethylamino and hydroxyl functional groups, providing a balance of hydrophobic and hydrophilic properties that are valuable in various applications.
属性
CAS 编号 |
94159-79-2 |
|---|---|
分子式 |
C20H19F25N2O |
分子量 |
778.3 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol |
InChI |
InChI=1S/C20H19F25N2O/c1-47(2)5-3-4-46-7-8(48)6-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h8,46,48H,3-7H2,1-2H3 |
InChI 键 |
TXTCMAJARJFSCQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


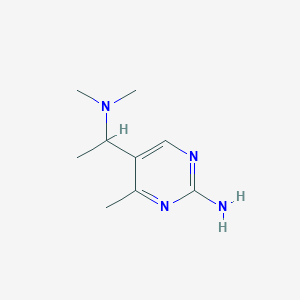
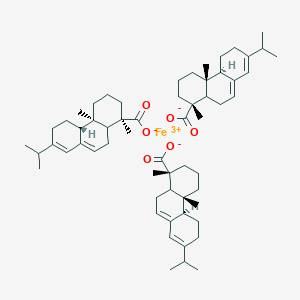

![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
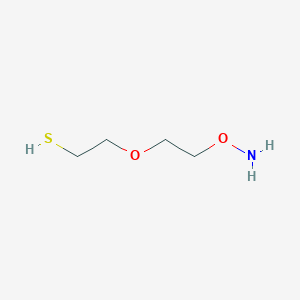

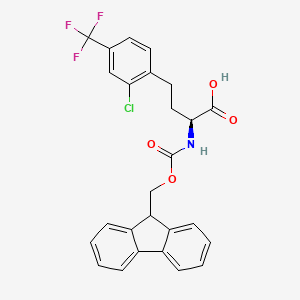
![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)
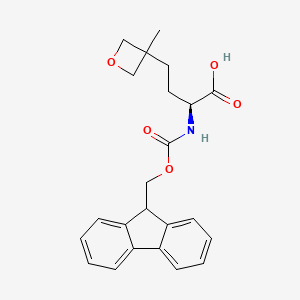

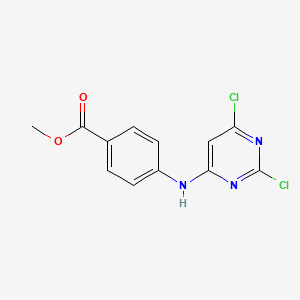

![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)
